N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
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Overview
Description
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps. One common method starts with the esterification of 3,4-dichlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide . This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to yield the thiadiazole ring . The final step involves the reaction of the thiadiazole derivative with 2,2-dimethylpropanoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiadiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Exhibits anticancer properties.
N-(5-{[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Shows antibacterial activity.
Properties
Molecular Formula |
C14H15Cl2N3OS2 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H15Cl2N3OS2/c1-14(2,3)11(20)17-12-18-19-13(22-12)21-7-8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H,17,18,20) |
InChI Key |
FGHBPKVTHSLIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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